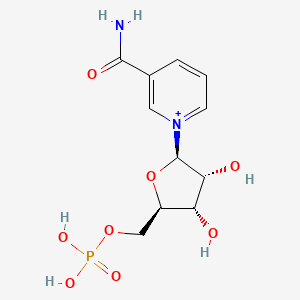

beta-Nicotinamide ribose monophosphate

Description

Historical Perspectives on Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biology and NMN Discovery

The story of NMN is intrinsically linked to the history of NAD+ research, a journey that began over a century ago and has evolved to place NMN at the forefront of metabolic and aging research. revgenetics.comphytogenious.com

The initial discovery of what would later be identified as NAD+ occurred in 1906 when British biochemists Arthur Harden and William John Young observed that adding a boiled and filtered yeast extract significantly accelerated alcoholic fermentation. wikipedia.orgaboutnad.comhistorycooperative.org They termed the unknown heat-stable factor responsible for this effect a "coferment." wikipedia.org Subsequent work by Hans von Euler-Chelpin further characterized this molecule as a nucleotide sugar phosphate (B84403), and for their collective work on fermentation, Harden and von Euler-Chelpin were awarded the Nobel Prize in Chemistry in 1929. aboutnad.combiocrates.com

In the 1930s, Otto Heinrich Warburg elucidated the function of this coenzyme in hydride transfer and identified the nicotinamide portion as the active site for redox reactions. wikipedia.orgaboutnad.com The nutritional significance of these compounds was uncovered in 1938 when Conrad Elvehjem identified nicotinamide as the "anti-black tongue factor" in dogs, linking it to the prevention of pellagra. wikipedia.org A year later, Elvehjem provided strong evidence that nicotinic acid is used to synthesize NAD+. wikipedia.org The first enzyme in the NAD+ biosynthetic pathway was discovered by Arthur Kornberg in the early 1940s. wikipedia.orgaboutnad.com

While the broader roles of NAD+ were being established, the specific intermediates in its biosynthesis were also coming into focus. A pivotal moment in the history of NMN research occurred in 1963 when Chambon, Weill, and Mandel reported that NMN was essential for activating a nuclear enzyme, leading to the discovery of poly (ADP-ribose) polymerases (PARPs). revgenetics.comnih.gov This finding was significant as it was one of the first to describe a chemical reaction in which NAD+ was broken down into its component parts, highlighting the role of NMN in non-redox cellular processes. aboutnad.com

Further research continued to delineate the pathways of NAD+ synthesis. In 1958, Jack Preiss and Philip Handler discovered the pathway for synthesizing NAD+ from nicotinic acid, now known as the Preiss-Handler pathway. wikipedia.orgaboutnad.com The discovery of the salvage pathway, where nicotinamide is converted to NMN and then to NAD+, provided a more direct context for NMN's importance.

The 21st century has seen a significant surge in research specifically focused on NMN. supps247.com.au This increased interest is partly due to the growing understanding of the decline in NAD+ levels with age and in certain disease states. nih.govresearchgate.net Researchers like Shin-ichiro Imai and David Sinclair have been instrumental in advancing our understanding of NMN's role. phytogenious.com Imai's work has demonstrated NMN's effectiveness in enhancing NAD+ levels, while Sinclair's research has shed light on its role in activating sirtuins, a class of proteins involved in aging and longevity. phytogenious.com

A landmark study in 2014 showed that NMN supplementation could extend the lifespan of mice, providing strong evidence for its potential impact on longevity. revgenetics.com The discovery of a specific transporter for NMN, Slc12a8, in 2019 further solidified its unique role in cellular metabolism, as it allows NMN to be directly transported into cells for conversion to NAD+. revgenetics.comprohealth.com This evolving body of research has positioned NMN as a key molecule of interest for its potential to support various aspects of health. supps247.com.auillinois.edu

Fundamental Significance of NMN in Cellular Biochemistry

NMN's importance in cellular biochemistry stems from its direct and efficient conversion to NAD+, a cornerstone of cellular function. nih.govnih.gov

NMN is a key intermediate in the salvage pathway of NAD+ biosynthesis. nih.gov In this pathway, nicotinamide (NAM) is converted to NMN by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govbioengineer.org NMN is then adenylated by NMN adenylyltransferases (NMNATs) to form NAD+. nih.gov NMN can also be synthesized from nicotinamide riboside (NR) through the action of nicotinamide riboside kinases (NRKs). nih.gov

The role of NMN as a direct precursor is significant because the conversion of NMN to NAD+ is a critical step in maintaining the cellular NAD+ pool. nih.gov Studies have shown that oral administration of NMN is rapidly absorbed and converted to NAD+ in various tissues. nih.gov This efficient conversion has been demonstrated to have beneficial effects on a wide range of physiological functions in research models. nih.gov

The NAD+ metabolome is a complex network of synthesis, consumption, and recycling pathways. NAD+ exists in both oxidized (NAD+) and reduced (NADH) forms, playing a central role in redox reactions that are fundamental to energy production through processes like glycolysis and the tricarboxylic acid (TCA) cycle. biocrates.com

Beyond its role in redox reactions, NAD+ is also a critical substrate for several families of enzymes, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/CD157. nih.govnmnbio.co.uk These enzymes are involved in a wide array of cellular processes such as DNA repair, gene expression, and cellular signaling. nih.govnih.gov The consumption of NAD+ by these enzymes necessitates its constant replenishment, a process in which NMN is a key player. nih.gov

Structure

3D Structure

Properties

CAS No. |

75414-16-3 |

|---|---|

Molecular Formula |

C11H16N2O8P+ |

Molecular Weight |

335.23 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1/t7-,8-,9-,11-/m1/s1 |

InChI Key |

DAYLJWODMCOQEW-TURQNECASA-O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Beta Nicotinamide Ribose Monophosphate

De Novo Biosynthesis Pathways of Beta-Nicotinamide Ribose Monophosphate

The de novo synthesis of this compound (NMN) is an intricate cellular process that builds this crucial molecule from simpler precursors. This pathway is particularly important when salvaged sources of nicotinamide (B372718) are insufficient. The primary route begins with the amino acid tryptophan.

Tryptophan-Dependent Routes to Nicotinic Acid Mononucleotide (NaMN)

The journey from tryptophan to Nicotinic Acid Mononucleotide (NaMN) involves a series of enzymatic steps. In mammals, the liver is the primary site for the conversion of tryptophan into nicotinamide. nih.gov This pathway, often referred to as the kynurenine (B1673888) pathway, begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). researchgate.net

Through a number of subsequent reactions, kynurenine is eventually transformed into α-amino-β-carboxymuconate-ɛ-semialdehyde (ACMS). researchgate.net A portion of this ACMS spontaneously cyclizes to form quinolinic acid (QA). nih.govresearchgate.net The formation of quinolinic acid is a critical juncture, as the majority of ACMS is typically metabolized further down a different path. researchgate.net The enzyme quinolinic acid phosphoribosyltransferase (QPRT) then catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide (NaMN) in the presence of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govresearchgate.netfrontiersin.org

It is estimated that approximately 67 mg of tryptophan are required to produce 1 mg of nicotinamide, highlighting the complexity and relative inefficiency of this pathway compared to salvage routes. researchgate.net

Conversion of NaMN to NMN and Nicotinic Acid Adenine (B156593) Dinucleotide (NaAD)

Once Nicotinic Acid Mononucleotide (NaMN) is synthesized, it stands at a metabolic crossroads. The canonical step in the Preiss-Handler pathway, which starts with nicotinic acid, involves the adenylylation of NaMN by nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) enzymes to form nicotinic acid adenine dinucleotide (NaAD). mdpi.comnih.gov Subsequently, NAD+ synthetase (NADS) catalyzes the amidation of NaAD to nicotinamide adenine dinucleotide (NAD+). frontiersin.orgnih.gov

The direct conversion of NaMN to NMN is less commonly cited in mammalian systems. However, some research suggests that under certain conditions or in specific organisms, enzymes with NMN synthetase activity could potentially convert NaMN directly to NMN. mdpi.comnih.gov More commonly, NMN is generated from the degradation of NAD+ by enzymes like Nudix hydrolases. mdpi.comnih.gov Additionally, recent studies have indicated that the cell surface enzyme CD38 can facilitate a base exchange reaction, converting NMN to NaMN, which suggests a potential intersection between the salvage and de novo/Preiss-Handler pathways. biorxiv.org

Salvage Pathways for NMN Synthesis

The salvage pathways are the primary mechanism for maintaining cellular NAD+ levels by recycling its degradation products. nih.govqualialife.com These pathways are generally more efficient than de novo synthesis.

Nicotinamide (NAM)-Dependent Pathway

This pathway is central to NAD+ homeostasis and begins with nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. qualialife.com

The rate-limiting step in the primary salvage pathway is the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). nih.govacs.org This reaction is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govuniprot.orgnih.gov NMN is then converted to NAD+ by NMNAT enzymes. nih.gov

NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. nih.gov The intracellular form is crucial for maintaining the NAD+ pools within various cellular compartments, including the nucleus, cytoplasm, and mitochondria. nih.gov While eNAMPT has been identified as a cytokine and adipokine, its enzymatic activity in the extracellular space is considered limited due to the low levels of ATP required for the reaction. uniprot.org

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Pathway | Reaction |

| Tryptophan 2,3-dioxygenase (TDO) | De Novo | Tryptophan → N-formylkynurenine |

| Indoleamine 2,3-dioxygenase (IDO) | De Novo | Tryptophan → N-formylkynurenine |

| Quinolinate Phosphoribosyltransferase (QPRT) | De Novo | Quinolinic Acid + PRPP → Nicotinic Acid Mononucleotide (NaMN) |

| Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT) | De Novo/Salvage | NaMN + ATP → Nicotinic Acid Adenine Dinucleotide (NaAD) / NMN + ATP → NAD+ |

| NAD+ Synthetase (NADS) | De Novo | NaAD + Glutamine + ATP → NAD+ + Glutamate + AMP + PPi |

| Nicotinamide Phosphoribosyltransferase (NAMPT) | Salvage | Nicotinamide + PRPP → Nicotinamide Mononucleotide (NMN) + PPi |

The activity of NAMPT is regulated by a variety of factors, making it a critical control point in NAD+ metabolism.

Substrate and Product Inhibition: NAMPT activity is inhibited by its product, NMN, as well as by NAD+ and NADH. acs.org High concentrations of ATP can also be inhibitory. acs.org

Cellular Stress and Inflammatory Signals: The expression of NAMPT can be induced by cellular stressors such as hypoxia, starvation, and genotoxic stress. nih.govnih.gov Inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), also upregulate NAMPT expression. nih.gov

Metabolic State: In conditions like obesity, the expression of NAMPT in adipocytes is often increased and is stimulated by factors that induce insulin (B600854) resistance, such as TNF-α and IL-6. nih.gov

Pharmacological Modulators: Researchers have identified small molecule activators of NAMPT, such as P7C3 and SBI-797812, which can enhance its enzymatic activity and increase NAD+ levels. bioengineer.org These are often positive allosteric modulators that can alleviate feedback inhibition. acs.org Conversely, NAMPT inhibitors are being explored for their therapeutic potential in conditions like cancer, where cells have a high demand for NAD+. bioengineer.org

Aging: A decline in NAMPT activity and expression has been observed with aging, which is thought to contribute to the age-related decline in NAD+ levels. nih.gov

Table 2: Research Findings on Factors Influencing NAMPT Activity

| Factor | Effect on NAMPT Activity/Expression | Research Context |

| Feedback Inhibition | Inhibition | NAM, NAD+, and NADH act as inhibitors. acs.org |

| Cellular Stress | Induction | Hypoxia, starvation, and genotoxic stress increase NAMPT expression. nih.govnih.gov |

| Inflammatory Cytokines | Induction | TNF-α, IL-1β, and IL-6 upregulate NAMPT. nih.gov |

| Obesity | Increased Expression | Higher NAMPT levels are observed in adipocytes in obese individuals. nih.gov |

| Pharmacological Activators | Activation | Small molecules like P7C3 and SBI-797812 enhance NAMPT activity. bioengineer.org |

| Aging | Decline | Reduced NAMPT activity and expression are associated with the aging process. nih.gov |

Nicotinamide Riboside (NR)-Dependent Pathway

A significant pathway for NMN synthesis involves the precursor nicotinamide riboside (NR). nih.govnih.gov This pathway is crucial for utilizing both exogenous and endogenous NR to replenish cellular NMN and subsequently NAD+ levels. frontiersin.org

The direct conversion of nicotinamide riboside (NR) to NMN is catalyzed by the activity of nicotinamide riboside kinases (NRKs). frontiersin.orgnih.gov In humans, there are two identified NRK enzymes, NRK1 and NRK2, which perform this essential phosphorylation step. nih.govplos.org The reaction involves the transfer of a phosphate (B84403) group from a phosphate donor, typically ATP, to NR, yielding NMN. nih.govcolumbia.edu

The discovery of this pathway in 2004 identified NR as a new vitamin B3 precursor to NAD+ and established the NRK enzymes as critical mediators of its effect. nih.govnih.gov While both NRK1 and NRK2 catalyze the same fundamental reaction, they exhibit different substrate affinities and tissue expression patterns. frontiersin.orgnih.gov NRK1 is expressed ubiquitously across various tissues, whereas NRK2 expression is more restricted, found predominantly in skeletal and heart muscle. frontiersin.org Studies have shown that NRK1 has a higher affinity for NR compared to NRK2. nih.gov The activity of these kinases is considered essential for the cellular utilization of supplemental NR for NAD+ synthesis. frontiersin.orgnih.gov

Table 1: Properties of Human Nicotinamide Riboside Kinases (NRKs)

| Feature | NRK1 | NRK2 |

|---|---|---|

| Gene | Nmrk1 | Nmrk2 |

| Function | Phosphorylates NR to form NMN. frontiersin.orgnih.gov | Phosphorylates NR to form NMN. frontiersin.orgnih.gov |

| Tissue Expression | Ubiquitous. frontiersin.org | Primarily skeletal muscle and heart. frontiersin.org |

| Co-substrate | ATP, GTP. nih.gov | ATP only. nih.gov |

| KM for NR (with ATP) | 0.088 mM. nih.gov | 0.19 mM. nih.gov |

While the NRK-mediated phosphorylation is the direct route from NR to NMN, the cellular metabolism of NAD+ precursors is complex. A crucial aspect of NMN bioavailability involves the processing of extracellular NMN. Evidence strongly suggests that externally supplied NMN is not always transported directly into cells. researchgate.netnih.gov Instead, it can be dephosphorylated in the extracellular space to NR by ecto-enzymes such as CD73. nih.govresearchgate.netmdpi.com This newly formed NR is then transported into the cell by equilibrative nucleoside transporters (ENTs). nih.govnih.gov Once inside the cell, this NR is then a substrate for NRK1 or NRK2, which phosphorylate it back to NMN. nih.govnih.gov Therefore, the activity of NRK enzymes becomes indispensable for the utilization of extracellular NMN, providing an indirect but essential mechanism for NMN formation within the cell from an external NMN source. researchgate.netnih.gov

Studies using NRK1 knockout models have demonstrated that the ability of NMN supplementation to increase hepatic NAD+ levels is significantly diminished, providing compelling evidence for this extracellular conversion to NR as a primary route for cellular uptake and subsequent NMN synthesis. researchgate.netnih.gov

Interconversion Between NMN and NAD+

NMN sits (B43327) at a critical junction, acting as the immediate precursor to NAD+ and also being a product of NAD+ turnover. This interconversion is central to maintaining the cellular NAD+ pool, which is constantly consumed by various enzymatic reactions. nih.govfrontiersin.org

The final step in the salvage pathway synthesis of NAD+ is the conversion of NMN. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.govwikipedia.org The reaction involves the transfer of an adenylyl moiety from ATP to NMN, resulting in the formation of NAD+ and the release of diphosphate. nih.govabcam.com

Mammals possess three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), each with a specific subcellular localization, which points to non-redundant, organelle-specific roles in maintaining distinct NAD+ pools. nih.govnih.gov This compartmentalization allows for the independent regulation of NAD+ levels in the nucleus, Golgi apparatus, and mitochondria, which is critical for the specific functions of these organelles. nih.gov All three isoforms can utilize NMN as a substrate to produce NAD+. abcam.comnih.gov

The cellular pool of NAD+ is in a constant state of turnover, being consumed by a variety of enzymes that use it as a substrate. nih.govyoutube.com Key classes of NAD+-consuming enzymes include sirtuins (SIRT), poly-ADP-ribose polymerases (PARPs), and NAD+ glycohydrolases like CD38. nih.govfrontiersin.org These enzymes cleave the glycosidic bond in NAD+, releasing nicotinamide (NAM) and ADP-ribose (or its derivatives). frontiersin.org

The released nicotinamide is not lost but is efficiently recycled back into NMN via the salvage pathway, primarily by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net While these hydrolases degrade NAD+ to NAM, not directly to NMN, their action is the essential first step that provides the substrate for the salvage pathway to regenerate NMN. frontiersin.org Additionally, certain ecto-nucleotidases, such as CD73, can degrade extracellular NAD+ into NMN, and further into NR, which can then be taken up by the cell to reform NMN. mdpi.com This process highlights a direct link between extracellular NAD+ degradation and the generation of intracellular NMN precursors.

Subcellular Compartmentalization of NMN Metabolism

The synthesis and utilization of NMN and NAD+ are not uniform throughout the cell but are instead compartmentalized within specific organelles. This spatial organization allows for precise control over metabolic processes and signaling events in different cellular locations. nih.gov The key enzymes involved in NMN metabolism are strategically located to manage distinct nuclear, mitochondrial, and cytoplasmic NAD+ pools. nih.govnih.gov

Nucleus: The nucleus houses NMNAT1, indicating a dedicated capacity for nuclear NAD+ synthesis from NMN. nih.govnih.gov This nuclear pool of NAD+ is critical for the activity of PARPs and sirtuins, which are involved in essential processes like DNA repair and gene expression. nih.gov Intracellular NAMPT (iNAMPT) is also present in the nucleus, allowing for the local synthesis of NMN from salvaged nicotinamide. nih.gov

Mitochondria: NMNAT3 is exclusively located in the mitochondrial matrix. nih.govnih.gov This localization points to a self-contained pathway for mitochondrial NAD+ synthesis, which is vital for the energy-producing reactions of the electron transport chain and the activity of mitochondrial sirtuins (SIRT3, SIRT4, SIRT5).

Cytoplasm and Golgi Apparatus: NMNAT2 is found in the Golgi complex and synaptic vesicles. nih.govnih.gov In the cytoplasm, iNAMPT catalyzes the conversion of nicotinamide to NMN, and NRK1/2 convert NR to NMN. nih.govfrontiersin.org This cytoplasmic NMN can then be used for NAD+ synthesis in various compartments.

This compartmentalization underscores that NAD+ metabolism is not managed by a single, unified cellular pool but by a series of distinct, regulated, and localized pathways. nih.gov

Table 2: Subcellular Localization of Key Enzymes in NMN Metabolism

| Enzyme | Function | Subcellular Location |

|---|---|---|

| NAMPT (iNAMPT) | Converts Nicotinamide to NMN | Cytoplasm, Nucleus. nih.gov |

| NRK1 | Converts NR to NMN | Cytoplasm. frontiersin.org |

| NRK2 | Converts NR to NMN | Cytoplasm (muscle). frontiersin.org |

| NMNAT1 | Converts NMN to NAD+ | Nucleus. nih.govnih.gov |

| NMNAT2 | Converts NMN to NAD+ | Golgi Complex, Synaptic Vesicles. nih.govnih.gov |

| NMNAT3 | Converts NMN to NAD+ | Mitochondria. nih.govnih.gov |

Enzymatic Mechanisms and Regulation of Beta Nicotinamide Ribose Monophosphate Metabolism

Enzymatic Characteristics of NMN Biosynthesis and Consumption

The production and utilization of NMN are catalyzed by several key enzymes, each with distinct structural and functional properties. The primary enzymes involved in NMN metabolism are Nicotinamide (B372718) phosphoribosyltransferase (NAMPT), Nicotinamide Riboside Kinases (NRKs), and Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). mdpi.comnih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT): NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway in mammals, catalyzes the synthesis of NMN from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP). mdpi.comnih.gov Structural studies of murine NAMPT have revealed a dimeric crystal structure. The complex of NAMPT with its product, NMN, shows specific interactions crucial for its function. A key feature is the hydrogen bond between the amino acid residue Asp219 and the amide group of NAM, which confers substrate specificity. researchgate.net Another critical residue, His247, is essential for the enzyme's catalytic activity and is assisted by conserved aspartic acids Asp313 and Asp279. researchgate.net

Nicotinamide Riboside Kinases (NRKs): NRKs are responsible for the phosphorylation of nicotinamide riboside (NR) to form NMN. mdpi.com In mammals, there are two isoforms, NRK1 and NRK2. nih.gov These enzymes belong to the nucleoside monophosphate kinase superfamily. researchgate.net Crystal structure analysis of human NRK1 complexed with NMN provides insights into its catalytic mechanism. researchgate.net Key residues such as Asp56 and Arg129 are vital for recognizing the ribose hydroxyl group of NR, while Arg128 and Arg132 are involved in binding ATP. The proposed active sites include Asp36, Asp56, and Lys16. researchgate.net

Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): NMNATs catalyze the conversion of NMN to NAD+. nih.gov Eukaryotic cells have three isoforms with distinct subcellular localizations: NMNAT1 is found in the nucleus, NMNAT2 in the cytoplasm and Golgi apparatus, and NMNAT3 in the mitochondria. nih.govnih.gov This compartmentalization suggests specific roles for each isoform in regulating NAD+ biosynthesis in different cellular compartments. nih.gov

NAMPT: The catalytic mechanism of NAMPT involves the transfer of the phosphoribosyl group from PRPP to nicotinamide. The phosphorylation of His247 is a critical step that optimizes the positioning and stabilization of PRPP to facilitate the catalytic reaction. researchgate.net

NRKs: NRKs catalyze the transfer of a phosphate (B84403) group from ATP to NR. This phosphorylation step is crucial for trapping the precursor within the cell and committing it to the NAD+ synthesis pathway. mdpi.com

NMNATs: NMNATs catalyze the adenylation of NMN, a reaction that involves the transfer of an adenylyl group from ATP to NMN, forming NAD+ and releasing pyrophosphate. researchgate.net Initial-rate and product inhibition studies have revealed that the kinetic mechanisms of the three human NMNAT isozymes are distinct. NMNAT1 and NMNAT2 follow an ordered ternary complex mechanism where ATP binds before NMN. In contrast, NMNAT3 exhibits a different binding order, with NMN binding before ATP. researchgate.netdrugbank.com

The efficiency of NMN metabolism is heavily influenced by the substrate specificity and affinity of the involved enzymes.

NAMPT: NAMPT exhibits a high specificity for its substrate, nicotinamide. The hydrogen bond between Asp219 and the amide group of NAM is a primary determinant of this specificity. researchgate.net In terms of efficiency, NAMPT is considered the bottleneck in the NAD+ salvage pathway from nicotinamide, displaying a significantly lower efficiency compared to NMNAT. mdpi.com

NRKs: Human NRKs have an optimal pH range of 6.5–9.0 and are sensitive to heat. mdpi.com While both NRK1 and NRK2 can phosphorylate NR to NMN, they have distinct tissue expression patterns, with NRK2 being predominantly found in muscle tissue. nih.gov

NMNATs: The three NMNAT isoforms display differences in their substrate specificity. For instance, only NMNAT3 can efficiently use Inosine-5'-triphosphate (ITP) as an alternative to ATP. The conversion of the reduced form of NMN (NMNH) to the reduced form of NAD+ (NADH) occurs at similar rates for NMNAT1 and NMNAT3, but is much slower for NMNAT2. researchgate.netdrugbank.com Furthermore, the anti-cancer drug metabolite, tiazofurin (B1684497) monophosphate (TrMP), is a substrate for NMNAT1 and NMNAT3 but not for NMNAT2, indicating organelle-selective metabolism of this drug. drugbank.com The binding affinities of substrates are crucial in determining the in vivo substrate specificity of these enzymes, sometimes more so than the catalytic efficiency (kcat/Km). nih.govresearchgate.net

| Enzyme | Substrates | Product(s) | Key Structural/Functional Features |

| NAMPT | Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP) | β-Nicotinamide mononucleotide (NMN) | Dimeric structure; Asp219 determines NAM specificity; His247 is key for catalysis. researchgate.net |

| NRKs (NRK1, NRK2) | Nicotinamide Riboside (NR), ATP | β-Nicotinamide mononucleotide (NMN) | Asp56 and Arg129 for NR recognition; Arg128 and Arg132 for ATP binding. researchgate.net |

| NMNATs (NMNAT1, NMNAT2, NMNAT3) | β-Nicotinamide mononucleotide (NMN), ATP | Nicotinamide Adenine (B156593) Dinucleotide (NAD+), Pyrophosphate | Distinct subcellular localizations and kinetic mechanisms. nih.govnih.govresearchgate.net |

Regulation of NMN Levels within Cells

The intracellular concentration of NMN is meticulously regulated through various mechanisms to maintain cellular NAD+ homeostasis. This regulation occurs at both the transcriptional and post-translational levels, and involves intricate feedback loops.

The expression and activity of NMN-metabolizing enzymes are subject to complex regulatory controls.

Transcriptional Regulation: The regulation of NMNAT isoforms at the transcriptional level has been primarily studied for NMNAT2. The promoter of the NMNAT2 gene contains two cyclic AMP-responsive elements (CREs), and there is evidence for its regulation through CREB signaling. nih.gov For instance, impaired CREB-regulated transcription has been linked to reduced NMNAT2 expression. nih.gov

Post-Translational Regulation: Post-translational modifications also play a significant role in regulating these enzymes. For NMNAT1, in vivo phosphorylation has been observed, with phosphorylation of Serine 136 by protein kinase C preventing its interaction with PARP1. nih.gov Glucose levels have been shown to modulate NMNAT2 levels through post-translational regulation, where inhibition of proteasome-mediated protein degradation prevents NMNAT-2 degradation during glucose deprivation. nih.gov

Feedback mechanisms are essential for maintaining stable levels of NMN and NAD+. High doses of nicotinamide can lead to its methylation to N1-methylnicotinamide for excretion, which can affect the cellular methyl pool. nih.gov This suggests a mechanism to prevent excessive NAD+ synthesis.

A key example of feedback regulation involves the interplay between different cellular compartments. The induction of cytoplasmic NMNAT-2 can compete with the nuclear NMNAT-1 for their common substrate, NMN. This competition limits the availability of NMN in the nucleus, leading to reduced nuclear NAD+ synthesis. nih.gov This, in turn, can modulate the activity of NAD+-dependent enzymes in the nucleus, such as PARP-1, thereby influencing transcriptional programs. nih.gov The concept of negative feedback is a fundamental principle in maintaining homeostasis, where the body senses a change and activates mechanisms to reverse it. youtube.com

NMN as a Regulator of NAD+-Dependent Enzymes

Beta-Nicotinamide Ribose Monophosphate (NMN) functions as a critical precursor to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for a multitude of cellular processes. nutriop.comfoundmyfitness.com By influencing the intracellular pool of NAD+, NMN plays a pivotal regulatory role for several families of NAD+-dependent enzymes. These enzymes are central to cellular energy metabolism, DNA repair, and signaling pathways. nutriop.commdpi.com The availability of NMN can directly impact the activity of these enzymes, thereby modulating fundamental aspects of cellular health, stress resistance, and aging. mdpi.comnih.gov

Sirtuins are a class of NAD+-dependent deacetylases that are crucial regulators of cellular health and longevity. foundmyfitness.commasi.eu Their enzymatic activity is intrinsically linked to the cellular energy status through their absolute dependence on NAD+. foundmyfitness.com As NAD+ levels naturally decline with age, the activity of sirtuins also diminishes, contributing to age-related physiological decline. nih.govfrontiersin.org

NMN supplementation serves as a potent strategy to counteract this decline by boosting intracellular NAD+ levels. nutriop.commasi.eu This replenishment of the NAD+ pool directly enhances the activity of sirtuins. foundmyfitness.commasi.eu Activated sirtuins can then perform their vital functions, which include:

DNA Repair and Genomic Stability: Sirtuins, particularly SIRT1 and SIRT6, play a key role in DNA repair processes, helping to maintain genomic integrity. mdpi.commasi.eu

Metabolic Regulation: By deacetylating key metabolic enzymes, sirtuins like SIRT1 and SIRT3 improve metabolic efficiency and mitochondrial function. nih.govfrontiersin.org Supplementation with NMN has been shown to restore NAD+ pools, activating SIRT1 and SIRT3, which in turn improves mitochondrial function under stress. frontiersin.org

Inflammation and Stress Resistance: Sirtuins help regulate inflammatory pathways and enhance cellular resistance to oxidative stress. mdpi.com

Research has demonstrated that the benefits of NMN supplementation in various models of age-related decline are often attributed to the reactivation of sirtuins. For instance, studies have shown that NMN reverses age-induced inactivation of SIRT1 and stimulates SIRT3-mediated deacetylation of mitochondrial proteins, improving energy metabolism. nih.govfrontiersin.org The effects of NMN on endothelial cells may be mediated by both SIRT1 and SIRT2. frontiersin.org

Table 1: Influence of NMN on Sirtuin Activity

| Sirtuin Target | Regulatory Effect of NMN | Key Research Finding |

| SIRT1 | NMN boosts NAD+ levels, leading to SIRT1 activation. frontiersin.org | NMN supplementation reversed age-related SIRT1 inactivation and a subsequent decline in mitochondrial gene expression. nih.gov |

| SIRT2 | NMN supplementation can increase SIRT2 expression in endothelial cells. frontiersin.org | In cultured endothelial cells, the beneficial effects of NMN on mitochondrial respiration were dependent on both SIRT1 and SIRT2. frontiersin.org |

| SIRT3 | NMN increases the NAD+ pool available for SIRT3 in mitochondria. frontiersin.org | NMN treatment prevents post-ischemic depletion of mitochondrial NAD+ and suppresses mitochondrial fragmentation via SIRT3-dependent mechanisms. frontiersin.org |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes primarily involved in DNA repair and the maintenance of genomic stability. nih.govfrontiersin.org PARP1, the most abundant member of this family, is activated by DNA damage. Upon activation, it cleaves NAD+ molecules and uses the ADP-ribose units to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. nih.gov This process, known as PARylation, is a critical signal for the recruitment of DNA repair machinery.

This essential function, however, comes at a metabolic cost, as PARP1 is a major consumer of cellular NAD+. nih.gov Acute or excessive activation of PARP1 due to significant DNA damage can lead to a substantial depletion of the cellular NAD+ pool. nih.gov This NAD+ depletion can impair other essential cellular functions, including mitochondrial energy production.

Table 2: NMN and PARP Interaction

| Enzyme | Role | Interaction with NMN/NAD+ |

| PARP1 | DNA damage detection and repair signaling. frontiersin.org | A major consumer of NAD+. NMN supports PARP1 function by replenishing the NAD+ pool used for PARylation. foundmyfitness.comnih.gov |

Beyond sirtuins and PARPs, NMN levels are intricately linked with the activity of other NAD+-consuming enzymes, notably CD38 and SARM1.

CD38: This transmembrane enzyme is a primary NADase in mammalian cells, meaning it hydrolyzes NAD+ to cyclic ADP-ribose and nicotinamide. nmn.comnih.gov The expression and activity of CD38 increase significantly during aging and inflammation, and it is considered a major driver of age-related NAD+ decline. nih.govyoutube.com Crucially, research has shown that CD38 also directly consumes NMN, regulating NAD+ levels by controlling the availability of its precursor. nmn.comnih.gov Inflammation can increase CD38's consumption of both NAD+ and NMN. nmn.com Consequently, inhibiting CD38 has been shown to augment the NAD+-boosting effects of NMN supplementation, particularly in aged models. nmn.com

More recently, a novel function for CD38 has been identified: it can mediate a base-exchange reaction, converting NMN into nicotinic acid mononucleotide (NaMN) by swapping the nicotinamide group for nicotinic acid. nih.govbiorxiv.org This discovery reveals a previously unknown link between the NAD+ salvage pathway (which uses NMN) and the Preiss-Handler pathway (which uses NaMN), suggesting that CD38 can reroute NAD+ precursors. nih.govbiorxiv.org

SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1): SARM1 is a pro-degenerative enzyme whose activation is a key event in the process of axon destruction following injury or in certain neurodegenerative diseases. wustl.eduplu.edu The activity of SARM1 is tightly regulated by the ratio of NMN to NAD+. wustl.edunih.gov When an axon is damaged, the labile axonal enzyme NMNAT2, which converts NMN to NAD+, is lost. wustl.edu This leads to a rapid increase in NMN levels and a concurrent fall in NAD+ levels. biorxiv.org This increased NMN/NAD+ ratio directly activates SARM1. nih.govnih.gov NMN functions as an allosteric activator by binding to the auto-inhibitory ARM domain of SARM1, causing a conformational change that unleashes its potent NAD+-cleaving activity. wustl.eduplu.edunih.gov Activated SARM1 then rapidly consumes the remaining axonal NAD+, leading to a metabolic catastrophe and the ultimate demise of the axon. wustl.eduplu.edu

Table 3: NMN's Modulation of CD38 and SARM1

| Enzyme | Primary Function | Modulation by NMN |

| CD38 | Major NAD+ and NMN consuming enzyme (NADase). nmn.comnih.gov | NMN is a direct substrate for CD38 degradation. nmn.com CD38 can also convert NMN to NaMN via a base-exchange reaction. nih.govbiorxiv.org |

| SARM1 | Pro-degenerative NAD+-cleaving enzyme. wustl.eduplu.edu | An increased NMN/NAD+ ratio allosterically activates SARM1, triggering axon degeneration. nih.govbiorxiv.orgnih.gov |

Stereochemical Considerations in NMN Enzymatic Reactions

The biological activity of nicotinamide ribose monophosphate is critically dependent on its stereochemistry. NMN exists as two distinct stereoisomers, or diastereomers: β-nicotinamide ribose monophosphate (β-NMN) and α-nicotinamide ribose monophosphate (α-NMN). nih.govkayaj.com.au This structural difference arises from the orientation of the nicotinamide base relative to the ribose sugar.

In all known biological systems, only the β-anomer is physiologically active. nih.gov All enzymatic reactions involved in the NAD+ salvage pathway, including the conversion of NMN to NAD+ by NMN adenylyltransferase (NMNAT), are specific to the β-NMN isomer. The α-NMN isomer is not recognized by these enzymes and therefore does not serve as a precursor to NAD+.

This stereochemical specificity has significant implications for the synthesis of NMN.

Chemical Synthesis: Traditional chemical synthesis methods often produce a mixture of both α- and β-anomers. nih.govkayaj.com.au While less expensive, this approach results in a product with lower chiral purity, where a portion of the material is biologically inactive. kayaj.com.au

Enzymatic Synthesis: Biocatalytic methods, which use enzymes to produce NMN, are highly stereoselective. kayaj.com.aursc.org These methods mimic the natural metabolic pathways in the body and exclusively generate the biologically active β-NMN isomer, resulting in a product with high purity and stability. kayaj.com.aunih.gov Therefore, enzymatic synthesis is the preferred method for producing NMN for research and other applications to ensure biological efficacy. kayaj.com.au

Cellular and Subcellular Roles of Beta Nicotinamide Ribose Monophosphate

NMN's Central Role in NAD+ Homeostasis

The maintenance of stable intracellular NAD+ concentrations, known as NAD+ homeostasis, is critical for cellular function. bioengineer.org In mammalian cells, NAD+ is primarily synthesized through the salvage pathway, which recycles nicotinamide (B372718) (NAM), a byproduct of NAD+-consuming reactions. bioengineer.orgnih.gov This pathway involves two key enzymatic steps. First, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts NAM into NMN. bioengineer.orgnih.gov Subsequently, NMN is adenylylated by one of three NMN adenylyltransferase (NMNAT1-3) enzymes to form NAD+. nih.govnih.gov

NMN's position as the immediate intermediate in this principal pathway makes it a crucial node in the regulation of cellular NAD+ pools. nih.gov While for some time it was believed that NMN had to be converted to another precursor, nicotinamide riboside (NR), to enter the cell, a dedicated NMN transporter, Slc12a8, was later discovered in the gut of mice, suggesting that NMN can be directly transported into some cells before its conversion to NAD+. nih.gov By supplementing with NMN, it is possible to bypass the rate-limiting NAMPT step and effectively increase intracellular NAD+ levels, thereby supporting the vast array of biological processes that depend on this vital coenzyme. nih.govbiorxiv.org

Involvement in Cellular Energy Metabolism Pathways via NAD+

NMN is integral to cellular energy production through its role as a building block for NAD+. foryouth.cowellbeingmagazine.com NAD+ is an essential coenzyme in metabolic redox reactions, acting as a critical electron carrier that facilitates the conversion of nutrients into cellular energy in the form of adenosine (B11128) triphosphate (ATP). supps247.com.aubioengineer.orgnih.gov This function is fundamental to the body's ability to support all physiological activities, maintain homeostasis, and repair cellular damage. foryouth.co

The metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle are central hubs for cellular respiration and energy extraction from glucose. youtube.com NAD+ plays an indispensable role in both processes. nih.govnih.gov

Glycolysis: During glycolysis, which occurs in the cytoplasm, NAD+ acts as an oxidizing agent, accepting high-energy electrons during the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate by the enzyme GAPDH. This reaction produces NADH, the reduced form of NAD+. nih.govyoutube.com

TCA Cycle: The NADH generated in glycolysis, along with pyruvate (B1213749), enters the mitochondria. Pyruvate is converted to acetyl-CoA, which then enters the TCA cycle. Within the mitochondrial matrix, several enzymes of the TCA cycle utilize NAD+ as a cofactor to oxidize intermediates, generating more NADH. youtube.com

Research has shown that NMN can directly stimulate glycolysis. nih.gov By increasing the availability of NAD+, NMN supports the flux of these critical energy-producing pathways. nih.gov In states of cellular stress or damage, a metabolic shift can occur between glycolysis and oxidative phosphorylation, a process influenced by NAD+ levels. nmn.com

Table 1: Key NAD+-Dependent Enzymes in Central Carbon Metabolism

| Metabolic Pathway | Enzyme | Function |

| Glycolysis | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Oxidizes glyceraldehyde-3-phosphate, producing NADH. |

| Pyruvate Dehydrogenation | Pyruvate Dehydrogenase Complex | Converts pyruvate to acetyl-CoA, producing NADH. |

| TCA Cycle | Isocitrate Dehydrogenase | Converts isocitrate to alpha-ketoglutarate (B1197944), producing NADH. |

| TCA Cycle | Alpha-Ketoglutarate Dehydrogenase | Converts alpha-ketoglutarate to succinyl-CoA, producing NADH. |

| TCA Cycle | Malate (B86768) Dehydrogenase | Converts malate to oxaloacetate, producing NADH. |

Mitochondria, the powerhouses of the cell, are the primary site of ATP production through a process called oxidative phosphorylation. supps247.com.au This process is heavily dependent on the NADH generated during glycolysis and the TCA cycle. nmn.com NADH donates its high-energy electrons to the electron transport chain (ETC) on the inner mitochondrial membrane. nih.gov This flow of electrons drives the pumping of protons, creating an electrochemical gradient that powers ATP synthase to produce large quantities of ATP. mdpi.com

NMN supplementation has been shown to have profound effects on mitochondrial health by boosting NAD+ levels:

Enhanced Mitochondrial Function: Studies show that NMN can preserve and improve mitochondrial function. In a murine model of hemorrhagic shock, NMN treatment preserved complex I-dependent mitochondrial respiration and prevented mitochondrial dysfunction in the liver and kidneys. nih.gov

Increased ATP Production: By restoring NAD+ pools, NMN enhances cellular metabolism and promotes ATP production. mdpi.comnmn.com In studies on aged stem cells, NMN treatment significantly increased ATP levels. nmn.com

Reduced Oxidative Stress: Dysfunctional mitochondria produce excessive reactive oxygen species (ROS), leading to oxidative stress. NMN has been demonstrated to reduce ROS production within mitochondria, partly by enhancing the activity of the antioxidant enzyme SOD2. nih.govmdpi.com

Mitochondrial Biogenesis: Research suggests NMN can increase the number of mitochondria in cells, further enhancing energy production capacity. foryouth.co

Table 2: Research Findings on NMN's Effects on Mitochondrial Function

| Study Model | Key Findings | Reference(s) |

| Murine Hemorrhagic Shock Model | Preserved mitochondrial oxidative phosphorylation and enhanced physiologic reserve. | nih.gov |

| Aged Rat Stem Cells | Increased ATP production, reduced reactive oxygen species (ROS), and decreased cellular senescence. | nmn.com |

| Aged Mice | Improved mitochondrial efficiency and increased ATP production. | foryouth.co |

| Ischemia-Reperfusion Injury Model | Suppressed mitochondrial fragmentation and reduced ROS generation. | nih.gov |

Contribution to DNA Repair Mechanisms

The integrity of the genome is constantly threatened by DNA damage from both endogenous and environmental sources. thewelltheory.com Cells possess sophisticated DNA repair mechanisms to counteract this damage, and these processes are critically dependent on NAD+. supps247.com.authewelltheory.com

A key family of DNA repair enzymes is the Poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent. nmn.com When a DNA strand break is detected, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes chains of poly(ADP-ribose) that signal for and recruit other repair proteins. nmn.comtmwellness.com This process consumes significant amounts of NAD+. nmn.com

With aging, declining NAD+ levels can impair PARP1 activity. nadiol.com Furthermore, an inhibitory protein called DBC1 increasingly binds to and inactivates PARP1 as NAD+ levels fall. thewelltheory.comnadiol.com Research has shown that boosting NAD+ levels with NMN can enhance DNA repair capacity by:

Increasing PARP1 Activity: NMN supplementation restores the NAD+ required for PARP1's enzymatic function. tmwellness.com

Reducing PARP1 Inhibition: Higher NAD+ levels reduce the interaction between PARP1 and its inhibitor, DBC1, freeing PARP1 to perform its repair functions. thewelltheory.comnadiol.com

In a study on aged mice, NMN treatment successfully increased PARP1 activity and reduced markers of DNA damage, demonstrating a tangible improvement in the cell's ability to maintain genomic stability. tmwellness.comfightaging.org

Influence on Chromatin Remodeling and Gene Expression

NMN influences the regulation of gene expression at an epigenetic level, primarily through its role in supplying NAD+ to a class of enzymes called sirtuins. wellbeingmagazine.comyoutube.com Sirtuins are NAD+-dependent protein deacetylases that play a crucial role in chromatin remodeling. youtube.com By removing acetyl groups from histone proteins—the spools around which DNA is wound—sirtuins can alter chromatin structure. nih.gov This remodeling makes DNA more or less accessible to transcription factors, thereby turning genes on or off. nih.govmdpi.com

This epigenetic regulation by sirtuins impacts a wide array of cellular processes, including metabolism, stress resistance, and longevity. youtube.com The activity of sirtuins is directly linked to the availability of NAD+, meaning that NMN can modulate global gene expression patterns by replenishing the NAD+ pool. wellbeingmagazine.com

Recent research has uncovered more specific ways NMN influences gene expression:

MicroRNA (miRNA) Expression: A study in aged mice found that NMN treatment significantly altered the expression profile of miRNAs in the aorta. nih.gov MiRNAs are small non-coding RNAs that regulate gene expression post-transcriptionally. The changes induced by NMN were predicted to have anti-atherogenic effects and promote epigenetic rejuvenation. nih.gov

Circadian Rhythms: NAD+ metabolism is intricately linked to the body's circadian clock. NAD+ levels oscillate throughout the day, and these rhythms help control the expression of thousands of genes. nih.gov This suggests NMN could influence gene expression by supporting the NAD+-dependent functions of circadian proteins.

Table 3: NMN-Induced Changes in Aortic Gene Expression Regulators in Aged Mice

| Regulator Type | Name/Target | Function | Predicted Effect of NMN | Reference |

| MicroRNA | miR-34a | Pro-aging, pro-inflammatory | Downregulated | nih.gov |

| MicroRNA | miR-29 family | Regulates fibrosis and cellular senescence | Altered | nih.gov |

| Chromatin Remodeler | KMT2D | Histone methyltransferase | Target of NMN-regulated miRNAs | nih.gov |

| Chromatin Remodeler | DNMT1 | DNA methyltransferase | Target of NMN-regulated miRNAs | nih.gov |

| Transcription Factor | SOX2 | Stem cell function, implicated in atherosclerosis | Target of NMN-regulated miRNAs | nih.gov |

Roles in Cellular Stress Responses

Cells are equipped with intricate response systems to cope with various forms of stress, including oxidative stress, genotoxic stress, and inflammation. nmn.comforyouth.co NMN supports these protective mechanisms by elevating NAD+ levels, which are crucial for the function of stress-response proteins. nih.govforyouth.co

NMN's role in mitigating cellular stress is multifaceted:

Combating Oxidative Stress: NMN helps reduce the burden of oxidative stress by enhancing antioxidant defenses. Boosting NAD+ activates sirtuins, which can increase the production of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and enhance the function of others like glutathione. mdpi.comforyouth.conmn.com Studies have shown NMN treatment reduces levels of harmful reactive oxygen species (ROS). nih.govnmn.com

Reducing Inflammation: Chronic inflammation can disrupt cellular function. NMN has been shown to exert anti-inflammatory effects. supps247.com.au It can mitigate inflammation by modulating key signaling pathways, such as inhibiting the activation of NF-kB, and reducing the production of pro-inflammatory cytokines. nih.govforyouth.co

Surviving Genotoxic Stress: As detailed in the DNA repair section, NAD+ is vital for responding to DNA damage. Maintaining cellular NAD+ levels with precursors like NMN has been shown to be important for cell survival following exposure to genotoxic agents. mdpi.com

By bolstering NAD+ levels, NMN enhances the cell's capacity to withstand and adapt to various stressors, a key component of maintaining cellular health and resilience. nih.govforyouth.co

Pathways Associated with Cellular Senescence

The relationship between beta-Nicotinamide ribose monophosphate (NRH) and cellular senescence is primarily understood through its potent role as a precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD+). NAD+ is a critical coenzyme that interfaces with several hallmarks of aging, including the complex process of cellular senescence. nih.gov Cellular senescence is a state of irreversible cell-cycle arrest triggered by stressors like telomere shortening, DNA damage, and oncogene activation. nih.govresearchgate.net While senescent cells cannot proliferate, they remain metabolically active and can influence their environment through the Senescence-Associated Secretory Phenotype (SASP), which involves the release of various pro-inflammatory cytokines, chemokines, and growth factors. nih.govsci-hub.se

The level of intracellular NAD+ appears to be a critical regulator of the SASP. Research indicates that different inducers of senescence can lead to distinct SASP profiles based on NAD+ availability. For instance, replicative senescence, which is associated with significant DNA damage, is often accompanied by lower NAD+ levels. sci-hub.se This NAD+ depletion can activate AMP-activated protein kinase (AMPK) and p53, which in turn can attenuate the p38 MAPK signaling pathway, resulting in a SASP with low inflammatory characteristics. sci-hub.se

Conversely, boosting NAD+ levels with precursors can have a significant impact on the inflammatory nature of the SASP. Studies using nicotinamide mononucleotide (NMN), another NAD+ precursor, have shown that increasing the intracellular NAD+/NADH ratio enhances the expression of proinflammatory SASP factors. sci-hub.seforyouth.co Given that NRH is described as a more potent NAD+ precursor than others like NMN or nicotinamide riboside (NR), it is hypothesized to have a profound influence on these pathways. nih.govnih.gov By significantly elevating cellular NAD+, NRH can fuel the activity of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which are themselves involved in modulating senescence, DNA repair, and chromatin structure. sci-hub.senih.gov Therefore, while potentially mitigating senescence induction caused by NAD+ decline, NRH supplementation could also amplify the inflammatory signaling of already senescent cells by promoting a more robust SASP. nih.govsci-hub.se

| Pathway Component | Role in Senescence | Modulation by NAD+ Levels |

| SASP | Secretion of pro-inflammatory and tissue-remodeling factors by senescent cells. | High NAD+ levels can enhance the pro-inflammatory aspects of SASP. sci-hub.se |

| p38 MAPK | A key signaling pathway that regulates the expression of many SASP factors. | Moderately decreased by low NAD+ levels, leading to a less inflammatory SASP. sci-hub.se |

| AMPK | An energy sensor that is activated by low NAD+ levels. | Activation can attenuate p38 MAPK signaling and the subsequent SASP. sci-hub.se |

| PARPs | NAD+-dependent enzymes crucial for DNA repair. | Increased activity during DNA damage can deplete NAD+, influencing the onset of senescence. sci-hub.se |

| Sirtuins | A family of NAD+-dependent deacetylases that regulate cellular health and stress responses. | Activity is dependent on NAD+ availability and plays a role in mitigating age-associated physiological decline. foryouth.co |

Modulation of Immune Cell Function and Related Pathways

This compound (NRH) has been identified as a significant modulator of immune cell function, particularly in macrophages. nih.gov Its primary mechanism of action is its ability to potently increase intracellular NAD+ levels, which is a key regulator of immune responses and inflammation. nih.govnih.gov

Research comparing NRH to other NAD+ precursors like nicotinamide mononucleotide (NMN), nicotinamide riboside (NR), and nicotinamide (NAM) found that only NRH supplementation led to a strong increase in NAD+ levels in both bone marrow-derived macrophages (BMDM) and the human THP-1 macrophage cell line. nih.gov This elevation of NAD+ via NRH has direct consequences on macrophage activation and function.

Key findings on NRH and immune modulation include:

Promotion of a Pro-inflammatory Phenotype: In resting macrophages, NRH treatment activates a pro-inflammatory M1 phenotype. It induces a dose-dependent increase in the messenger RNA (mRNA) expression of several pro-inflammatory cytokines, chemokines, and enzymes. nih.gov

Potentiation of Inflammatory Response: NRH can potentiate the effects of other inflammatory stimuli. For example, it enhances macrophage activation and cytokine gene expression when combined with lipopolysaccharide (LPS), a potent immune activator. nih.gov

Specific Signaling Pathways: The pro-inflammatory effects of NRH in macrophages are dependent on specific cellular machinery. Its entry into the cell is regulated by equilibrative nucleoside transporters (ENT), and its subsequent metabolic conversion relies on adenosine kinase. Crucially, the downstream effect on gene expression is blocked by inhibitors of IκB kinase (IKK), indicating that NRH exerts its pro-inflammatory effects through the canonical NF-κB signaling pathway. nih.gov

These findings suggest that potent NAD+ precursors such as NRH can be utilized to reprogram immune cells toward a pro-inflammatory state. This has potential implications for therapeutic strategies where a heightened inflammatory response is desired, such as switching macrophages from an anti-inflammatory M2 phenotype to a pro-inflammatory M1 phenotype within a tumor microenvironment. nih.gov

Table of Pro-inflammatory Genes Upregulated by NRH in Macrophages This table summarizes the dose-dependent effect of NRH on the mRNA expression of key M1 macrophage-associated genes.

| Gene | Function | Fold Increase with 1000 µM NRH |

| Ccl5 | Chemokine (attracts T cells, eosinophils, basophils) | Significant dose-dependent increase nih.gov |

| Il1b | Pro-inflammatory cytokine | Significant dose-dependent increase nih.gov |

| Il6 | Pro-inflammatory cytokine and myokine | Significant dose-dependent increase nih.gov |

| Cxcl1 | Chemokine (attracts neutrophils) | Significant dose-dependent increase nih.gov |

Analytical Methodologies for Beta Nicotinamide Ribose Monophosphate Research

Extraction and Sample Preparation Techniques for NMN Analysis

The initial and critical step in the analytical workflow for NMN measurement is its efficient extraction from the biological matrix while minimizing degradation and interference. The choice of extraction method can significantly impact the accuracy and recovery of NMN.

Commonly employed techniques involve protein precipitation to remove larger molecules that can interfere with subsequent analysis. One effective method is immediate perchloric acid (PCA) extraction, which has been shown to yield a recovery efficiency of nearly 100% for NMN and other NAD⁺-related metabolites. nih.gov In contrast, methanol (B129727) extraction has demonstrated a lower recovery efficiency of approximately 70%. nih.gov

For the analysis of NMN and its related metabolites in tissues like murine sciatic nerves, a common sample preparation procedure involves homogenization of the tissue followed by protein precipitation. nih.gov In some protocols, after initial extraction and deproteinization, the samples are evaporated to dryness under a stream of nitrogen gas and then reconstituted in a solution suitable for the analytical instrument. au.dk The stability of NAD⁺ metabolites, including NMN, is a critical consideration during sample preparation, as delays in processing can affect the accuracy of the measurements. mdpi.com

A study focusing on NMN nanoparticles utilized a method where D-galactose-induced aging mice were part of the research model, implying that tissue and blood samples from these animals underwent specific extraction protocols to analyze NMN and its effects. nih.gov The complexity of the sample matrix, such as whole blood versus plasma, can also influence the measured concentration of NMN, with studies showing significantly higher concentrations in isolated plasma. mdpi.com

The table below summarizes key aspects of different extraction techniques for NMN analysis.

| Extraction Method | Typical Solvent/Reagent | Reported Recovery Efficiency | Key Considerations |

| Perchloric Acid (PCA) Precipitation | Perchloric Acid | ~100% | Effective for deproteinization and high recovery. nih.gov |

| Methanol Extraction | Methanol | ~70% | Lower recovery compared to PCA extraction. nih.gov |

| Solvent Precipitation | Acetonitrile/Methanol/Water mixtures | Variable | Often used in broader metabolomic studies. mdpi.com |

Quantitative Detection Methods

Following extraction, various analytical techniques are employed for the precise quantification of NMN. The choice of method often depends on the required sensitivity, specificity, and the nature of the research question.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the accurate quantification of NMN in biological samples due to its high sensitivity and specificity. nih.govwustl.eduresearchgate.net This technique allows for the separation of NMN from other closely related metabolites followed by its precise detection and quantification based on its mass-to-charge ratio.

Several research groups have developed their own LC-MS/MS methodologies for measuring NMN. nih.gov For instance, a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous quantification of NMN and related pyridine (B92270) compounds in various murine tissues. cam.ac.uk This method optimized all analytical steps, from sample preparation to ESI-MS monitoring, to achieve low limits of quantification (LOQ) and high sensitivity. cam.ac.uk Another study presented a rapid LC-MS/MS method for quantifying NMN and other NAD⁺ metabolites in mice sciatic nerves, highlighting the optimization of the column and mobile phase to handle the phosphate (B84403) groups in the analytes. nih.gov

The choice of chromatographic column is crucial for achieving good separation. Columns such as the Atlantis Premier BEH C18 AX and Nucleosil 100-C18 have been successfully used for the analysis of NMN and related polar analytes. nih.govcam.ac.uk

The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters. Validation is a critical step to ensure the reliability and reproducibility of the method. A comprehensive validation process typically assesses parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). q4cdn.comyoutube.com

For example, one validated LC-MS/MS method for NMN and related metabolites reported linear correlation coefficients exceeding 0.992, precision values (relative standard deviation, RSD) within 8.8%, and accuracy values between 92.2% and 107.3%. nih.gov Another validation for a method analyzing artificial sweeteners, which follows similar validation principles, demonstrated inter-assay precisions of ≤15% and accuracies within ±15%. au.dk These validation parameters confirm the method's reproducibility and suitability for its intended purpose. nih.govau.dk

The development process also involves addressing challenges such as matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov

The following table outlines the typical parameters assessed during the validation of an LC-MS/MS method for NMN.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15%. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reproducibly measured with acceptable precision and accuracy. | Signal-to-noise ratio > 10:1; CV < 20% |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery values. |

To correct for matrix effects and variations in sample processing, stable isotope-labeled internal standards are crucial for achieving the highest accuracy in LC-MS/MS quantification. nih.govmdpi.com These standards are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

A significant advancement in NMN quantification is the development of a double isotope-mediated LC-MS/MS (dimeLC-MS/MS) methodology. nih.govwustl.eduresearchgate.net This technique utilizes two distinct isotopic NMN standards. One standard is added to the biological sample before extraction to trace the fate of NMN throughout the sample processing steps and to correct for recovery efficiency. nih.gov The second isotopic standard is added to the final extract just before the LC-MS/MS analysis to adjust for matrix effects. nih.gov The use of these double isotopic standards significantly enhances the accuracy and reliability of NMN measurement in complex biological samples like mouse plasma. nih.govresearchgate.net

For instance, ¹³C-labeled versions of analytes are commonly used as internal standards, as demonstrated in the analysis of mycotoxins where uniformly ¹³C-labeled internal standards effectively corrected for matrix effects. mdpi.com Similarly, for NMN analysis, the use of standards like NMN (M+5) and NMN (M+14) has been reported. nih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is another widely used method for the quantification of NMN and other NAD⁺ metabolites. q4cdn.comnih.gov While generally less sensitive than LC-MS/MS, HPLC methods can be very robust and are suitable for applications where higher concentrations of NMN are expected. cam.ac.uk

Several HPLC-UV methods exist for measuring NAD⁺ metabolites, with limits of quantification typically in the micromolar to millimolar range. cam.ac.uk A novel HPLC method was developed for the quality inspection of NMN produced via biosynthesis, utilizing an Elite Hypersil ODS column and detection at 260 nm. nih.govresearchgate.net This method was validated for linearity, with all related substances showing a coefficient of determination (R²) higher than 0.999, and accuracy values between 91.2% and 108.6%. nih.gov

For enhanced sensitivity with HPLC, derivatization of NMN to a fluorescent compound can be performed. One such method involves a condensation reaction with acetophenone, followed by dehydration to form a fluorescent 1,6-naphthyridine (B1220473) derivative, which can be detected by spectrofluorimetry. sonar.chresearchgate.net This method has been validated for measuring endogenous NMN in plasma and urine. sonar.ch

The table below provides an overview of different HPLC methods used for NMN analysis.

| Detection Method | Column Type | Mobile Phase Example | Key Features |

| UV Detection | Elite Hypersil ODS | Phosphate buffer-methanol gradient | Robust for quality control of NMN products. nih.gov |

| UV Detection | Reverse Phase C18 | Phosphate Buffer / Methanol Gradient | Used for accurate measurement of NAD⁺ levels. nih.gov |

| Fluorescence Detection | Nucleosil 100-C18 | Acetonitrile, triethylamine, sodium heptanesulfonate | High sensitivity after fluorescent derivatization. sonar.chresearchgate.net |

| HILIC | Waters XBridge BEH Amide | Acetonitrile and a buffer solution | Good separation and clear peak shape. patsnap.com |

Spectrophotometric and enzymatic assays offer a more accessible and often lower-cost alternative to chromatographic methods for the quantification of NMN, though they may lack the specificity of LC-MS/MS. creative-enzymes.com These assays are typically based on the measurement of changes in light absorbance or fluorescence resulting from an enzyme-catalyzed reaction involving NMN. creative-enzymes.comnih.gov

A continuous coupled spectrophotometric assay has been described for measuring the activity of NMN adenylyltransferase (NMNAT), the enzyme that converts NMN to NAD⁺. nih.gov In this type of assay, the production of NAD⁺ is coupled to another enzymatic reaction that results in a change in absorbance, which can be monitored over time. nih.gov For example, the reduction of NAD⁺ to NADH can be followed by measuring the increase in absorbance at 340 nm. researchgate.net

Colorimetric assays, a type of spectrophotometric assay that operates in the visible light spectrum, are also available. creative-enzymes.com Some commercial kits provide a method to measure NMNAT activity based on a multi-step reaction that produces a formazan (B1609692) dye (WST-1 formazan), which can be detected by its absorbance at 450 nm. abcam.comabcam.com These kits can be used with purified proteins or immunoprecipitated cell lysates and can be performed in a one-step or a more sensitive two-step format. abcam.comabcam.com While these assays primarily measure enzyme activity, they can be adapted to quantify NMN by making it the limiting substrate in the reaction.

It is important to note that crude cell extracts may contain high levels of NAD⁺, which can interfere with assays based on NAD⁺ detection systems. abcam.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Challenges in NMN Measurement in Biological Matrices

The accurate quantification of beta-Nicotinamide Mononucleotide (β-NMN) in biological matrices is a complex analytical challenge. Several factors inherent to the molecule's stability, the complexity of biological samples, and the presence of related compounds can impede precise and reliable measurements. These challenges necessitate the development and implementation of robust analytical methodologies to ensure the validity of research findings in the field of NAD+ metabolism.

A significant hurdle in the analysis of β-NMN is its inherent instability. The molecule is susceptible to degradation under various conditions, which can occur during sample collection, processing, and analysis. This degradation can lead to an underestimation of the actual β-NMN concentration in a biological sample. Key factors influencing the stability of β-NMN include temperature, pH, and the presence of water.

Research has shown that β-NMN is particularly unstable in aqueous solutions and at elevated temperatures. plos.orgnih.gov For instance, in an aqueous solution at room temperature, the degradation of β-NMN follows apparent first-order kinetics. plos.org One study reported the kinetic equation as lg C_t = 0.0057t + 4.8172, with a half-life (t1/2) of 860.26 hours. plos.org This indicates that even at room temperature, significant degradation can occur over time. The stability is further compromised under strongly acidic or alkaline conditions, which can accelerate its degradation. plos.org Conversely, β-NMN is more stable in low-temperature, neutral, or weakly acidic/alkaline environments. plos.org To mitigate degradation, it is recommended to keep β-NMN in a cold environment, such as a refrigerator or freezer, especially when not in a stabilized form. plos.org The presence of moisture also plays a critical role in the degradation of β-NMN. nih.gov Therefore, proper storage in a dry environment is crucial to maintain its integrity.

The following table summarizes the stability of β-NMN under different conditions based on available research findings.

Table 1: Stability of Beta-Nicotinamide Ribose Monophosphate Under Various Conditions

| Condition | Observation | Reference |

|---|---|---|

| Temperature | ||

| High Temperature | Accelerates degradation. | plos.org |

| Room Temperature (in aqueous solution) | Follows first-order degradation kinetics with a half-life of approximately 860.26 hours. | plos.org |

| Low Temperature (refrigerated/frozen) | More stable, recommended for storage. | plos.org |

| pH | ||

| Neutral or Weakly Acidic/Alkaline | More stable. | plos.org |

| Strong Acid or Strong Alkali | Accelerates degradation. | plos.org |

| Moisture | ||

| Presence of Water/Humidity | Promotes degradation. Powder form is more stable when kept dry. | nih.gov |

| Enzymatic |

Another significant challenge in the quantification of β-NMN is the "matrix effect." Biological matrices such as plasma, serum, urine, and tissue homogenates are complex mixtures containing numerous endogenous compounds. These compounds can interfere with the analysis of the target analyte, β-NMN, leading to either suppression or enhancement of the analytical signal. This can result in inaccurate quantification.

The matrix effect is particularly pronounced in highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Components of the biological matrix can co-elute with β-NMN from the chromatography column and affect its ionization efficiency in the mass spectrometer's ion source. nih.gov For example, a study demonstrated that mouse plasma extract can suppress the area under the curve (AUC) for NMN in LC-MS/MS analysis. nih.gov

To address the matrix effect, various strategies have been developed. One effective approach is the use of stable isotope-labeled internal standards (SIL-IS). nih.gov These are forms of β-NMN where some atoms have been replaced by their stable isotopes (e.g., ¹³C, ¹⁵N). Since SIL-IS have nearly identical physicochemical properties to the unlabeled β-NMN, they experience similar matrix effects. By adding a known amount of the SIL-IS to the sample and measuring the ratio of the analyte to the internal standard, the matrix effect can be compensated for, leading to more accurate quantification. A recently developed method, double isotope-mediated LC-MS/MS (dimeLC-MS/MS), utilizes two different stable isotopic NMN standards to not only correct for matrix effects but also to trace the fate of NMN during sample processing, thereby significantly improving the accuracy and reliability of the measurement. nih.gov

The table below illustrates the impact of matrix effects on NMN recovery and how the use of an internal standard can improve accuracy.

Table 2: Impact of Matrix Effect on this compound Measurement and Correction with Internal Standard

| Biological Matrix | Analytical Method | Observation | Improvement with Internal Standard | Reference |

|---|---|---|---|---|

| Mouse Plasma | LC-MS/MS | Significant suppression of the analytical signal for NMN. | Use of stable isotopic NMN standards effectively adjusts for matrix effects, leading to accurate quantification. | nih.gov |

| Mouse Plasma | dimeLC-MS/MS | Matrix effects were properly adjusted, and the fate of NMN could be traced during sample processing. | Recovery efficiency of spiked NMN was close to 100% after correction. | nih.gov |

The presence of isomers further complicates the accurate measurement of β-NMN. Nicotinamide (B372718) mononucleotide exists in two anomeric forms: the α-isomer and the β-isomer. acs.org However, only the β-isomer is biologically active and serves as a precursor for NAD+ biosynthesis. acs.org Standard analytical techniques may not be able to differentiate between these two isomers, leading to an overestimation of the biologically relevant β-NMN if the α-isomer is also present in the sample.

Therefore, it is crucial to employ analytical methods with sufficient chromatographic resolution to separate the β-NMN peak from the α-NMN peak and other potential interfering compounds. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. plos.orgmdpi.com The choice of the chromatographic column and mobile phase is critical for achieving good separation. For instance, a study established an HPLC method using a C18 column that provided good separation between β-NMN and its potential impurities and degradation products. plos.org In addition to HPLC, other techniques like size-exclusion chromatography (SEC) have also been explored for the purification and separation of NMN. nih.gov

The degradation of β-NMN can also lead to the formation of other compounds that might interfere with its measurement. The primary degradation product of β-NMN is nicotinamide. plos.org Therefore, analytical methods must be able to distinguish and quantify β-NMN separately from nicotinamide to avoid inaccurate results.

Synthesis and Derivatization Approaches for Research Applications

Chemical Synthesis Methods for NMN

Chemical synthesis of NMN is a complex process due to the molecule's isomeric nature, requiring precise control over stereochemistry to yield the biologically active β-anomer. nih.gov These methods typically involve multi-step routes starting from commercially available precursors and employ a range of reaction chemistries to construct the final molecule.

Multi-Step Synthetic Routes from Precursors

Several multi-step synthetic routes have been developed, primarily utilizing precursors such as tetraacetyl ribose, benzoyl-β-D-ribose, and nicotinamide (B372718). nih.gov A common strategy involves the protection of the ribose hydroxyl groups, followed by glycosylation with nicotinamide, deprotection, and subsequent phosphorylation.

One established route begins with a protected ribose derivative, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose or 1,3,5-tri-O-benzoyl-β-D-ribofuranose. acs.orgresearchgate.net The protected ribose is first halogenated, typically brominated, to create a reactive intermediate. This intermediate then undergoes a condensation reaction with nicotinamide to form the N-glycosidic bond, yielding a protected nicotinamide riboside. The protecting groups (acetyl or benzoyl) are subsequently removed under basic conditions, and the final phosphorylation step is carried out to produce β-NMN. acs.org

Another prominent approach is the trimethylsilyl trifluoromethanesulfonate (TMSOTf)-catalyzed condensation. nih.gov This method involves the reaction of a protected ribose with silylated nicotinamide in the presence of TMSOTf, which acts as a powerful Lewis acid to promote the glycosylation reaction with high stereoselectivity for the β-anomer. nih.govresearchgate.net The resulting protected nicotinamide riboside is then deprotected and phosphorylated to yield β-NMN. This method is often favored for its efficiency and improved stereoselectivity compared to older techniques. nih.govresearchgate.net

The Zincke reaction provides an alternative pathway for the synthesis of the nicotinamide riboside core. nih.gov This method involves the reaction of nicotinamide with 2,4-dinitrochlorobenzene to form a Zincke salt, N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride. nih.govnih.gov This salt then reacts with a ribofuranosylamine derivative to form the nicotinamide riboside. nih.gov Subsequent phosphorylation yields NMN. While this method offers a different approach to forming the glycosidic bond, controlling the stereochemistry can be challenging. nih.gov

A summary of common precursors and synthetic strategies is presented in the table below.

| Precursor | Key Synthetic Strategy | Typical Number of Steps | Reference |

| Tribenzoyl-β-D-ribose | Bromination, Nicotinamide Substitution, Deprotection, Phosphorylation | 4 | acs.org |

| Tetraacetyl Ribose | Bromination, Nicotinamide Substitution, Deprotection, Phosphorylation | 4 | nih.gov |